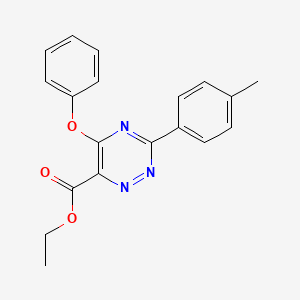

![molecular formula C14H14N4O B3128708 4-morpholino-9H-pyrimido[4,5-b]indole CAS No. 338966-36-2](/img/structure/B3128708.png)

4-morpholino-9H-pyrimido[4,5-b]indole

Übersicht

Beschreibung

4-morpholino-9H-pyrimido[4,5-b]indole is a pyrimido-[4,5-b]-indole derivative . It has been found to enhance the self-renewal of human hematopoietic stem cells (HSCs) in vitro .

Synthesis Analysis

The synthesis of pyrimido[4,5-b]indole derivatives has been reported in several studies . A method was developed for the synthesis of 2-oxo-4-phenyl-2,3-dihydro-9H-pyrimido[4,5-b]indole as well as of 2-chloro- and 2-nitramino-4-phenylpyrimido[4,5-b]indoles . The replacement of the chlorine atom in 2-chloropyrimidoindole gave rise to a number of its functional derivatives (morpholino, azido, and cyano) .Molecular Structure Analysis

The molecular formula of 4-morpholino-9H-pyrimido[4,5-b]indole is C14H14N4O . Its molecular weight is 254.29 g/mol . The InChIKey of the compound is QZRXSPQWRLSFKU-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions involving 4-morpholino-9H-pyrimido[4,5-b]indole have been studied . For instance, a selective synthetic approach towards indole derivatives via copper-catalyzed one-pot multicomponent cascade reactions of 1-bromo-2-(2,2-dibromovinyl)benzenes with aldehydes and aqueous ammonia has been presented .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-morpholino-9H-pyrimido[4,5-b]indole include a molecular weight of 254.29 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 . Its topological polar surface area is 54 Ų .Wissenschaftliche Forschungsanwendungen

Synthesis of 2-Phenyl-9H-Pyrimido[4,5-b]indoles

A four-component synthesis of 2-phenyl-9H-pyrimido[4,5-b]indoles was developed using indole-3-carboxaldehydes, aromatic aldehyde and ammonium iodide as the raw materials under transition-metal-free conditions . The pyrimidine ring was formed in one pot through [4 + 2] annulation reaction .

Anti-Inflammatory Applications

The 9H-pyrimido[4,5-b]indole motif has been found to have important applications in the field of anti-inflammatory agents .

Antimicrobial Applications

9H-pyrimido[4,5-b]indole has been used in the development of antimicrobial agents .

Antimalarial Applications

This compound has also been used in the creation of antimalarial agents .

Cytotoxic Inhibitors

9H-pyrimido[4,5-b]indole has been utilized in the development of cytotoxic inhibitors .

RET/TRK Inhibitor

A pyrimido indole RET inhibitor was found to also have activity against TRK. This selective dual RET/TRK inhibitor can be utilized in tumors with both RET and TRK genetic backgrounds and can also provide blockade of -fusions that are selected for from RET inhibitor treatments .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 4-morpholino-9H-pyrimido[4,5-b]indole is Glycogen synthase kinase-3β (GSK-3β) . GSK-3β is a potential target in the field of Alzheimer’s disease drug discovery . It has also been found to have activity against RET and TRK .

Mode of Action

4-morpholino-9H-pyrimido[4,5-b]indole interacts with its targets by inhibiting their activity. It acts as a selective dual RET/TRK inhibitor . This means it can be utilized in tumors with both RET and TRK genetic backgrounds and can also provide blockade of -fusions that are selected for from RET inhibitor treatments .

Result of Action

The result of the action of 4-morpholino-9H-pyrimido[4,5-b]indole is the inhibition of GSK-3β, RET, and TRK. This inhibition can lead to changes in cellular processes such as cell growth and survival, potentially making it useful in the treatment of diseases like Alzheimer’s and certain types of cancer .

Eigenschaften

IUPAC Name |

4-(9H-pyrimido[4,5-b]indol-4-yl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O/c1-2-4-11-10(3-1)12-13(17-11)15-9-16-14(12)18-5-7-19-8-6-18/h1-4,9H,5-8H2,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZRXSPQWRLSFKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC3=C2C4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-morpholino-9H-pyrimido[4,5-b]indole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Pyrrol-1-yl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B3128627.png)

![Ethyl 5-[(2-chlorophenyl)sulfanyl]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate](/img/structure/B3128633.png)

![Ethyl 3-(4-methylphenyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,4-triazine-6-carboxylate](/img/structure/B3128637.png)

![Ethyl 5-[(4-bromophenyl)sulfanyl]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate](/img/structure/B3128645.png)

![methyl 4-{[(1-methyl-4,5-dipropyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl ether](/img/structure/B3128655.png)

![2-(benzenesulfonyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3128664.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2-methylphenyl)sulfinyl]acetamide](/img/structure/B3128671.png)

![Ethyl 3-(4-methylphenyl)-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine-6-carboxylate](/img/structure/B3128673.png)

![Ethyl 5-[2-(methoxycarbonyl)phenoxy]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate](/img/structure/B3128683.png)

![ethyl 2-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]-4,5-diisobutyl-1H-imidazol-1-yl}acetate](/img/structure/B3128690.png)

![4-(2-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B3128710.png)